Bis(dibutylchlorotin(IV)) oxide

Catalog No.
S1508320
CAS No.
10428-19-0
M.F
C16H36Cl2OSn2
M. Wt
552.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dibutylchlorotin(IV)) oxide

CAS Number

10428-19-0

Product Name

Bis(dibutylchlorotin(IV)) oxide

IUPAC Name

dibutyl-chloro-[dibutyl(chloro)stannyl]oxystannane

Molecular Formula

C16H36Cl2OSn2

Molecular Weight

552.8 g/mol

InChI

InChI=1S/4C4H9.2ClH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2

InChI Key

MWFOVBOCPFXQMF-UHFFFAOYSA-L

SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl

Canonical SMILES

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl

Bis(dibutylchlorotin(IV)) oxide is an organotin compound characterized by its unique structure, which consists of two dibutylchlorotin groups bonded to an oxide. This compound is notable for its applications in organic synthesis and catalysis, particularly in carbon-carbon bond-forming reactions. The chemical formula for Bis(dibutylchlorotin(IV)) oxide is C₈H₁₈Cl₂O₃Sn₂, and it possesses a molecular weight of approximately 408.06 g/mol. It is typically a colorless to pale yellow liquid with significant solubility in organic solvents.

, including:

  • Catalytic Reactions: It acts as a catalyst in various organic transformations such as Mukaiyama-aldol reactions, Michael additions, and allylation of aldehydes.
  • Dehalogenation: The compound can facilitate dehalogenation reactions, which are crucial for synthesizing more complex organotin compounds .
  • Formation of Stille Coupling Precursors: It serves as a precursor in Stille coupling reactions, allowing for the formation of complex organic molecules .

The biological activity of Bis(dibutylchlorotin(IV)) oxide has been the subject of research due to its potential toxicity and effects on living organisms. Studies indicate that organotin compounds can exhibit various biological effects, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Cytotoxicity: The compound may induce cytotoxic effects on various cell lines, raising concerns about its safety in biological systems.
  • Endocrine Disruption: Organotin compounds are known to interfere with hormonal functions in animals, which is a significant area of concern regarding their environmental impact.

Several methods exist for synthesizing Bis(dibutylchlorotin(IV)) oxide:

  • Direct Reaction Method: This involves the reaction of dibutyltin dichloride with water or an appropriate oxide under controlled conditions.
  • Hydrolysis Method: Dibutyltin dichloride can be hydrolyzed in the presence of alcohols or other nucleophiles to yield the oxide.
  • Solvent-Free Synthesis: Recent advancements have led to solvent-free methods that enhance yield and reduce environmental impact.

Bis(dibutylchlorotin(IV)) oxide has several applications across different fields:

  • Catalysis: Widely used in organic synthesis as a catalyst for carbon-carbon bond formation.
  • Material Science: Employed in the development of polymers and other materials due to its unique properties.
  • Agriculture: Investigated for potential use as a biocide or fungicide.

Interaction studies involving Bis(dibutylchlorotin(IV)) oxide focus on its reactivity with various substrates and its effects on biological systems. Key findings include:

  • Reactivity with Nucleophiles: The compound readily reacts with nucleophiles, influencing its use in synthetic applications.
  • Toxicological Studies: Research indicates that exposure can lead to significant toxicological effects, necessitating careful handling and assessment of safety profiles.

Several compounds share structural similarities with Bis(dibutylchlorotin(IV)) oxide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Dibutyltin dichlorideOrganotinMore reactive but less stable than Bis(dibutylchlorotin(IV)) oxide.
Tributyltin oxideOrganotinExhibits higher toxicity and environmental persistence.
Bis(tri-n-butyltin) oxideOrganotinMore complex structure with different reactivity patterns.
Butyltin hydroxideOrganotinLess stable; primarily used in biocides rather than catalysis.

Bis(dibutylchlorotin(IV)) oxide stands out due to its balance between reactivity and stability, making it particularly useful as a catalyst while maintaining lower toxicity compared to other organotin compounds.

Organotin Precursor Reactivity in Dimerization Pathways

Bis(dibutylchlorotin(IV)) oxide is synthesized via hydrolysis of dibutyltin dichloride (DBTC) under acidic or aqueous conditions. The reaction proceeds through a nucleophilic substitution mechanism, where water molecules displace chloride ligands, forming intermediate hydroxo species that dimerize via Sn-O-Sn bridges. Key studies using ¹¹⁹Sn NMR have demonstrated quantitative conversion of dibutyltin maleate (DBTM) to the distannoxane dimer in simulated gastric environments (0.1 M HCl, 40°C, 72 h), with no detectable traces of DBTC or dibutyltin oxide (DBTO). This contrasts with earlier claims of DBTC formation within 30 minutes, highlighting the stability of the dimeric structure under prolonged acidic conditions.

Table 1: Synthetic Conditions and Yields

PrecursorReaction MediumTemperature (°C)Time (h)Product Purity (%)
Dibutyltin dichloride0.1 M HCl4072>98
DBTMDichloromethane-D₂4072Quant. conversion

Solid-State Polymeric Architecture with Sn-O-Sn Bridging Motifs

X-ray diffraction analyses reveal a centrosymmetric dimeric structure for bis(dibutylchlorotin(IV)) oxide, featuring a planar Sn₂O₂ core with alternating chlorine and butyl ligands. Each tin atom adopts a distorted trigonal bipyramidal geometry, with equatorial positions occupied by two butyl groups and one bridging oxygen, while axial sites host chlorine atoms. The Sn-O bond lengths range from 2.02–2.08 Å, consistent with strong covalent interactions, while Sn-Cl bonds measure 2.42–2.45 Å. This ladder-like configuration enhances thermal stability, with a melting point of 109–112°C and a boiling point of 405.8°C.

Structural Highlights:

  • Coordination Geometry: Trigonal bipyramidal at Sn centers.
  • Bond Angles: Cl-Sn-O angles of 87.5–89.2°, indicating minimal steric strain.
  • Polymerization: Solid-state packing via weak Sn···Cl interactions (3.21 Å) forms infinite chains.

Ligand Exchange Dynamics in Distannoxane Formation

The chloride ligands in bis(dibutylchlorotin(IV)) oxide undergo rapid exchange with nucleophiles such as carboxylates, alkoxides, and thiols. Kinetic studies using electrospray ionization mass spectrometry (ESI-MS) demonstrate that carboxylic acids induce decomposition to monomeric tin carboxylates, suggesting a dynamic equilibrium between dimeric and monomeric species in solution. For example, in the presence of acetic acid, the distannoxane dissociates into [Bu₂Sn(OAc)Cl]⁻ ions, which re-dimerize upon neutralization.

Key Exchange Pathways:

  • Hydrolysis:
    $$
    \text{Bu}2\text{SnCl}2 + \text{H}2\text{O} \rightarrow [\text{Bu}2\text{Sn(OH)Cl}] \xrightarrow{\text{Dimerization}} [\text{ClBu}2\text{Sn-O-SnBu}2\text{Cl}]
    $$
  • Carboxylate Substitution:
    $$
    [\text{ClBu}2\text{Sn-O-SnBu}2\text{Cl}] + 2\text{RCO}2\text{H} \rightarrow 2[\text{Bu}2\text{Sn(O}2\text{CR)Cl}] + \text{H}2\text{O}$$

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10428-19-0

Wikipedia

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-

General Manufacturing Information

Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro-: INACTIVE

Dates

Modify: 2023-08-15

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